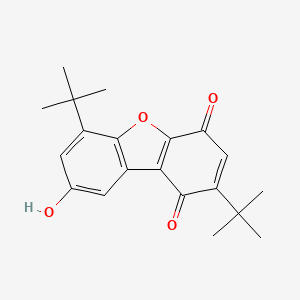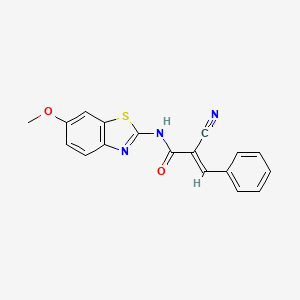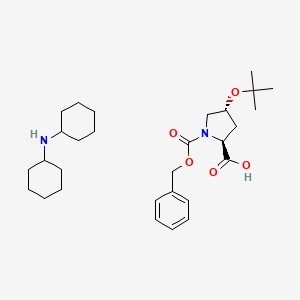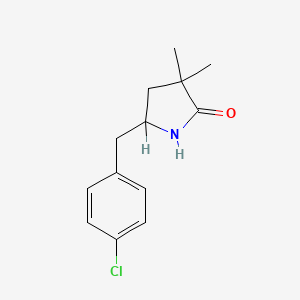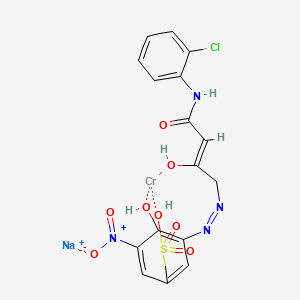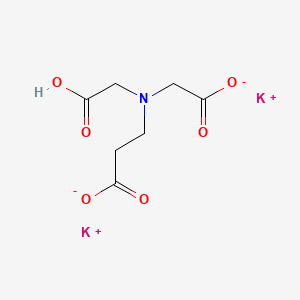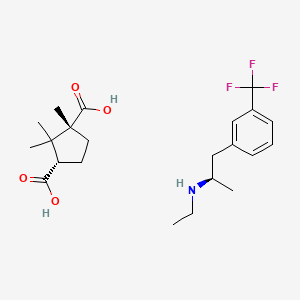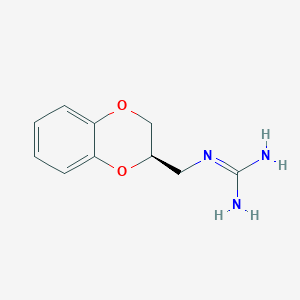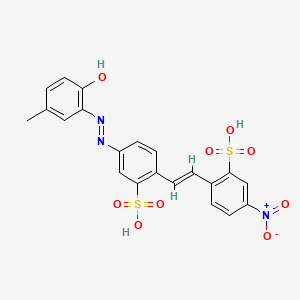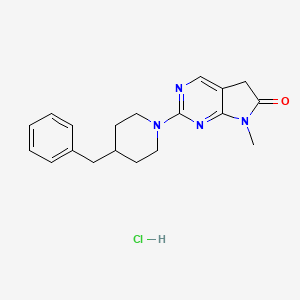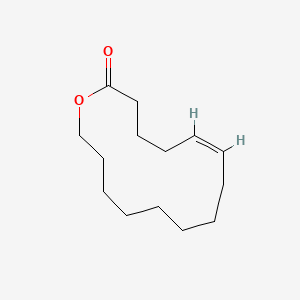![molecular formula C44H86O6S3Sn B12715562 Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate CAS No. 84030-44-4](/img/structure/B12715562.png)
Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate is a complex organotin compound with a unique structure that includes multiple functional groups such as thioethers, esters, and oxo groups
Preparation Methods
The synthesis of Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the thioether linkage: This can be achieved by reacting a decyloxy compound with a suitable thiol under controlled conditions.
Esterification: The intermediate thioether is then subjected to esterification reactions to form the ester linkages.
Introduction of the organotin moiety: This step involves the reaction of the intermediate compound with an organotin reagent, such as a stannane, under specific conditions to form the final organotin compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or new esters.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where organotin compounds have shown efficacy.
Industry: It is used in the production of specialized materials, such as coatings and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the compound’s multiple functional groups, which can form various types of bonds with the target molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve both covalent and non-covalent interactions.
Comparison with Similar Compounds
Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate can be compared with other organotin compounds such as:
(2E)-4-(Decyloxy)-4-oxo-2-butenoic acid: This compound has a simpler structure and lacks the thioether and organotin moieties, making it less versatile in terms of reactivity and applications.
4-[(2-Decyloxy-2-oxoethyl)thio]-4-octyl-3,5-dithia-4-stannaheptanedioic acid didecyl ester: This compound is structurally similar but has different ester linkages, which can affect its reactivity and interaction with biological molecules.
The uniqueness of this compound lies in its complex structure, which provides multiple sites for chemical reactions and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
84030-44-4 |
|---|---|
Molecular Formula |
C44H86O6S3Sn |
Molecular Weight |
926.1 g/mol |
IUPAC Name |
decyl 2-[bis[(2-decoxy-2-oxoethyl)sulfanyl]-octylstannyl]sulfanylacetate |
InChI |
InChI=1S/3C12H24O2S.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-14-12(13)11-15;1-3-5-7-8-6-4-2;/h3*15H,2-11H2,1H3;1,3-8H2,2H3;/q;;;;+3/p-3 |
InChI Key |
PSFINCGCUNIGHG-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCOC(=O)CS[Sn](CCCCCCCC)(SCC(=O)OCCCCCCCCCC)SCC(=O)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



